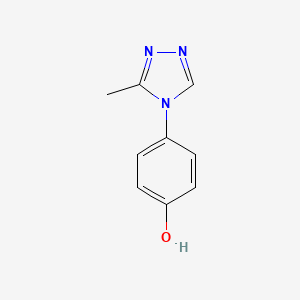

4-(3-Methyl-1,2,4-triazol-4-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methyl-1,2,4-triazol-4-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 1,2,4-triazole ring substituted with a methyl group at the 3-position. Its molecular formula is C₉H₈N₃O, with a molecular weight of 174.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its antifungal and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(3-Methyl-1,2,4-triazol-4-yl)phenol with structurally related compounds, emphasizing differences in substituents, physical properties, and biological activities:

Key Differences and Implications

Triazole vs. Oxadiazole Core: The oxadiazole analog (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol) exhibits higher thermal stability (mp 186°C vs. unreported for triazole derivatives), attributed to oxadiazole’s stronger aromaticity . However, triazoles generally show superior hydrogen-bonding and metal-coordination capabilities, enhancing biological targeting .

Substituent Effects: The 3-methyl group in the target compound may sterically hinder interactions compared to unsubstituted triazolylphenols (e.g., 4-(4H-1,2,4-Triazol-4-yl)phenol) but could improve metabolic stability by blocking oxidation sites . Mercapto (-SH) substituents (e.g., in 4-[(E)-(3-Mercapto-5-phenyl-triazol-4-yl)imino]phenol) introduce redox activity and increased toxicity risks, though this compound is classified as low toxicity (Class IV) .

Biological Activity: Triazolylphenols are frequently explored for antimicrobial and anticancer applications. For example, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol derivatives are intermediates in antiproliferative agents , while mercapto-triazoles show antifungal promise . The target compound’s methyl group may fine-tune these activities by modulating lipophilicity and target binding.

Synthetic Accessibility: Unsubstituted triazolylphenols (e.g., 4-(4H-1,2,4-Triazol-4-yl)phenol) are synthesized via straightforward nucleophilic substitutions , whereas methyl- or mercapto-substituted variants require additional steps, such as thiolation or cyclization, reducing yields (e.g., 38% for 18c in ) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Methyl-1,2,4-triazol-4-yl)phenol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with carboxylic acids or esters under reflux conditions. Key intermediates are confirmed using IR spectroscopy (to identify functional groups like -OH or -NH), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and elemental analysis (to validate purity). X-ray crystallography may be employed for unambiguous structural confirmation .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodological Answer : After synthesis, structural validation involves:

- Spectroscopic Cross-Checking : Compare IR and NMR data with literature values (e.g., absence of carbonyl peaks in IR confirms cyclization ).

- Crystallographic Refinement : Use programs like SHELXL for single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles .

- Chromatographic Purity Checks : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of unreacted precursors .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Quantifies impurities using reverse-phase columns and UV detection.

- TLC : Monitors reaction progress with silica plates and visualizing agents (e.g., iodine vapor).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures?

- Methodological Answer : Discrepancies between spectroscopic predictions and observed properties (e.g., unexpected tautomerism) are resolved via:

- High-Resolution X-ray Diffraction : SHELX software refines electron density maps to distinguish between possible tautomers or stereoisomers .

- Computational DFT Calculations : Gaussian or similar programs model optimized geometries and compare calculated/experimental bond parameters .

Q. What experimental design considerations are vital for studying bioactivity (e.g., cytotoxicity)?

- Methodological Answer :

- Dose-Response Assays : Use MTT or SRB assays with triplicate measurements to establish IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent blanks .

- SAR Studies : Synthesize analogs (e.g., varying substituents on the triazole or phenol ring) to correlate structural features with activity. Statistical tools like ANOVA identify significant trends .

Q. How should researchers address reproducibility challenges in synthetic protocols?

- Methodological Answer :

- Error Propagation Analysis : Apply methods from Data Reduction and Error Analysis for the Physical Sciences to quantify uncertainties in yields or spectral data .

- Robustness Testing : Vary reaction parameters (e.g., temperature, solvent polarity) systematically to identify critical factors. Document deviations in supplementary materials .

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(3-methyl-1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-11-10-6-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |

InChI Key |

HXZAOEDYMVGZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=CN1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.